N-[(E)-1-(4-hexylphenyl)ethylideneamino]-2-methylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[1-(4-hexylphenyl)ethylidene]-2-methyl-3-furohydrazide is a chemical compound with the molecular formula C20H26N2O2 and a molar mass of 326.43264 g/mol . This compound is known for its unique structure, which includes a furohydrazide moiety and a hexylphenyl group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of N’-[1-(4-hexylphenyl)ethylidene]-2-methyl-3-furohydrazide typically involves the reaction of 4-hexylbenzaldehyde with 2-methyl-3-furohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
N’-[1-(4-hexylphenyl)ethylidene]-2-methyl-3-furohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation products may include carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. The major products of reduction are typically alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N’-[1-(4-hexylphenyl)ethylidene]-2-methyl-3-furohydrazide has several applications in scientific research, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: Due to its potential bioactivity, N’-[1-(4-hexylphenyl)ethylidene]-2-methyl-3-furohydrazide is investigated for its therapeutic applications. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: This compound is also used in various industrial applications, such as the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N’-[1-(4-hexylphenyl)ethylidene]-2-methyl-3-furohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
N’-[1-(4-hexylphenyl)ethylidene]-2-methyl-3-furohydrazide can be compared with other similar compounds, such as:
N’-[1-(4-hexylphenyl)ethylidene]-2-methyl-3-thiohydrazide: This compound has a similar structure but contains a sulfur atom instead of an oxygen atom in the furohydrazide moiety. It may exhibit different chemical and biological properties due to this structural difference.
N’-[1-(4-hexylphenyl)ethylidene]-2-methyl-3-pyrrohydrazide: This compound contains a pyrrole ring instead of a furan ring.
The uniqueness of N’-[1-(4-hexylphenyl)ethylidene]-2-methyl-3-furohydrazide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H26N2O2 |
---|---|
Molekulargewicht |
326.4g/mol |
IUPAC-Name |
N-[(E)-1-(4-hexylphenyl)ethylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C20H26N2O2/c1-4-5-6-7-8-17-9-11-18(12-10-17)15(2)21-22-20(23)19-13-14-24-16(19)3/h9-14H,4-8H2,1-3H3,(H,22,23)/b21-15+ |
InChI-Schlüssel |
DJAFLNSIQJSRBQ-RCCKNPSSSA-N |
Isomerische SMILES |
CCCCCCC1=CC=C(C=C1)/C(=N/NC(=O)C2=C(OC=C2)C)/C |
SMILES |
CCCCCCC1=CC=C(C=C1)C(=NNC(=O)C2=C(OC=C2)C)C |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)C(=NNC(=O)C2=C(OC=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.